2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
CAS No.: 175137-24-3
Cat. No.: VC20891228
Molecular Formula: C13H11N3S2
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175137-24-3 |
|---|---|
| Molecular Formula | C13H11N3S2 |
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | 2-(5-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylaniline |
| Standard InChI | InChI=1S/C13H11N3S2/c1-8-6-17-12-11(8)13(16-7-15-12)18-10-5-3-2-4-9(10)14/h2-7H,14H2,1H3 |
| Standard InChI Key | ZAHRXNPMQCLHGP-UHFFFAOYSA-N |
| SMILES | CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N |
| Canonical SMILES | CC1=CSC2=C1C(=NC=N2)SC3=CC=CC=C3N |
Introduction
Chemical Identity and Structural Characteristics
2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is a heterocyclic compound that contains a thieno[2,3-d]pyrimidine scaffold substituted at specific positions. The molecular architecture features a thieno[2,3-d]pyrimidine core fused with a thiophene ring, substituted at position 5 with a methyl group and at position 4 with a thioether-linked aniline moiety. The methyl substituent enhances both steric and electronic effects within the molecule, while the thioaniline group introduces hydrogen-bonding capability and modulates the compound's lipophilicity, influencing both pharmacokinetic and pharmacodynamic properties.
Chemical Identifiers
The compound is uniquely identified through various standardized chemical identifiers as presented in Table 1:
Table 1: Chemical Identifiers of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
Physicochemical Properties
Understanding the physicochemical properties of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline is crucial for predicting its behavior in various chemical and biological systems. These properties influence its solubility, bioavailability, and potential interactions with biomolecules.
Physical Properties
The compound exhibits specific physical characteristics that define its state and behavior under standard conditions, as detailed in Table 2:
Table 2: Physical Properties of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline
Chemical Reactivity Profile
The structural features of 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline confer specific reactivity patterns that can be exploited for further derivatization or functionalization in synthetic chemistry applications.
Types of Reactions
Based on its structure, the compound can participate in several reaction types:
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Oxidation Reactions: The thioether linkage can be oxidized to form sulfoxides or sulfones using appropriate oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
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Reduction Reactions: If nitro groups are present in derivatives, they can be reduced to amines using catalytic hydrogenation or metal hydrides like sodium borohydride.
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Electrophilic Aromatic Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
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Nucleophilic Substitutions: The nitrogen atoms in the pyrimidine ring and the amino group provide nucleophilic centers for potential reactions with electrophiles.
These reactivity patterns make the compound versatile for chemical modifications, potentially leading to derivatives with enhanced or modified properties for specific applications.
Research Perspectives and Future Directions
The structural features and preliminary biological data on related compounds suggest several promising research directions for 2-[(5-Methylthieno[2,3-D]Pyrimidin-4-Yl)Thio]Aniline.
Structure-Activity Relationship Studies
Systematic modifications of the basic scaffold could lead to derivatives with enhanced biological activities. Potential modification sites include:
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The methyl group at position 5 of the thieno[2,3-d]pyrimidine core
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The thioether linkage
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Substituents on the aniline ring Such structure-activity relationship studies could help identify more potent and selective compounds for specific biological targets.
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